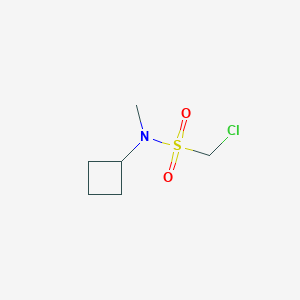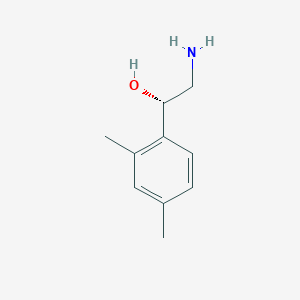
SchizanrinG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SchizanrinG, also known as Schisandrin, is a bioactive compound found in the fruit of the Schisandra chinensis plant. This compound is part of a group of lignans, which are known for their diverse pharmacological properties. This compound has been extensively studied for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SchizanrinG involves several steps, including the extraction of the compound from the Schisandra chinensis plant. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the Schisandra chinensis plant. The process includes harvesting the fruit, drying it, and then using solvents to extract the bioactive compounds. The extracted compounds are then purified and concentrated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
SchizanrinG undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that exhibit enhanced pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
SchizanrinG has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, this compound is researched for its effects on cellular processes and its potential as an antioxidant .
In medicine, this compound is studied for its potential therapeutic applications, including its use in treating liver diseases, neurodegenerative disorders, and immune system modulation. The compound’s anti-aging and antioxidant properties make it a promising candidate for developing new drugs .
In the industry, this compound is used in the production of dietary supplements and cosmetics due to its beneficial effects on skin health and overall well-being .
Mechanism of Action
The mechanism of action of SchizanrinG involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cellular metabolism . This compound’s antioxidant properties help protect cells from damage caused by free radicals, while its anti-inflammatory effects reduce inflammation and promote healing .
Comparison with Similar Compounds
SchizanrinG is unique compared to other similar compounds due to its diverse pharmacological properties. Similar compounds include Schisandrin A, Schisandrin B, and Schisandrin C. These compounds share similar chemical structures but differ in their specific pharmacological effects .
Schisandrin A: Known for its neuroprotective and anti-inflammatory properties.
Schisandrin B: Exhibits strong antioxidant and hepatoprotective effects.
Schisandrin C: Studied for its potential anti-cancer properties.
This compound stands out due to its broad range of effects, making it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C29H34O11 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[(8S,9S,10R)-11-acetyloxy-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H34O11/c1-9-13(2)28(32)40-27-17-11-18(34-6)24(35-7)22(31)20(17)21-16(10-19-25(26(21)36-8)38-12-37-19)23(39-15(4)30)14(3)29(27,5)33/h9-11,14,23,27,31,33H,12H2,1-8H3/b13-9-/t14-,23?,27+,29+/m1/s1 |
InChI Key |
ZHZVNQFAMMCAJH-CIDWXPHASA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@H]([C@]1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)


![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)






